molecular formula C12H15F2NO2 B11776270 Ethyl 2-(difluoromethyl)-6-isopropylnicotinate

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate

Cat. No.: B11776270
M. Wt: 243.25 g/mol
InChI Key: YQDXZRORUIAONW-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It features a difluoromethyl group and an isopropyl group attached to a nicotinate ester

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H15F2NO2/c1-4-17-12(16)8-5-6-9(7(2)3)15-10(8)11(13)14/h5-7,11H,4H2,1-3H3

InChI Key

YQDXZRORUIAONW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(C)C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of 2-(difluoromethyl)-6-isopropylnicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted nicotinates depending on the reagents used.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate can be compared with other similar compounds such as Ethyl bromodifluoroacetate and other difluoromethylated nicotinates. What sets it apart is its unique combination of the difluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. Similar compounds include:

    Ethyl bromodifluoroacetate: Used in similar synthetic applications but lacks the isopropyl group.

    Difluoromethylated nicotinates: Share the difluoromethyl group but differ in other substituents, affecting their reactivity and applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

Ethyl 2-(difluoromethyl)-6-isopropylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the difluoromethyl group and isopropyl substituent enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • P2Y12 Receptor Antagonism : this compound has been reported to exhibit selective antagonistic effects on the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This property suggests potential applications in cardiovascular therapies .
  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR-2) : Preliminary studies indicate that related pyridine compounds can inhibit VEGFR-2, a key player in angiogenesis. This inhibition is relevant for cancer therapies aimed at reducing tumor vascularization .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
P2Y12 Receptor AntagonismPlatelet AggregationNot specified
VEGFR-2 InhibitionCancer Cell Proliferation65
Cytotoxicity against HepG2Liver Cancer21
Cytotoxicity against MCF-7Breast Cancer26.1

Case Studies and Research Findings

  • Antiplatelet Activity : A study demonstrated that compounds similar to this compound can significantly inhibit platelet aggregation, suggesting their potential use in preventing thrombotic events. The mechanism involves blocking the P2Y12 receptor, which is crucial for platelet activation .
  • Anti-cancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver) and MCF-7 (breast). The IC50 values indicate potent activity against these cell lines, with selectivity indices suggesting lower toxicity to normal cells .
  • Molecular Docking Studies : In silico analyses using molecular docking have provided insights into the binding affinity of this compound with VEGFR-2. These studies suggest that the compound fits well into the active site, potentially inhibiting receptor activity and downstream signaling pathways involved in tumor growth .

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